4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H21NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dimethylpyrrole with tert-butyl bromoacetate and ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in organic synthesis and material science.
Scientific Research Applications
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate: A structural isomer with similar substituents but different positional arrangement.
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate: Another isomer with variations in the ester groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry, distinguishing it from other similar pyrrole derivatives.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-13(17)11-8(2)10(9(3)15-11)12(16)19-14(4,5)6/h15H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZSZZJWWUQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303191 |
Source
|
Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361380-77-0 |
Source
|
Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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